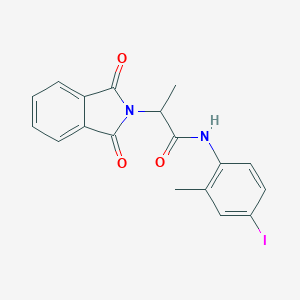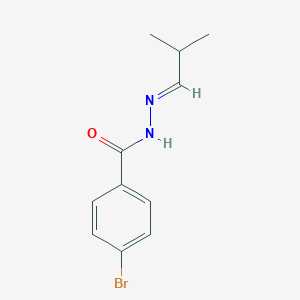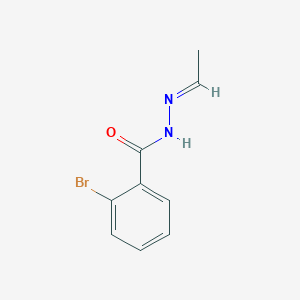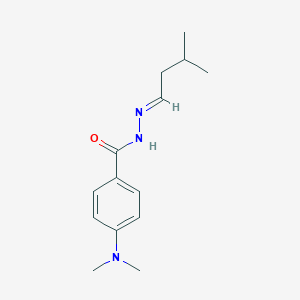
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound It is characterized by the presence of an isoindoline-1,3-dione moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves the following steps:
Formation of Isoindoline-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.
Substitution Reaction: The isoindoline-1,3-dione is then reacted with a suitable halogenated phenyl derivative under basic conditions to introduce the 4-iodo-2-methyl-phenyl group.
Amidation: The final step involves the amidation of the substituted isoindoline-1,3-dione with propionic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions may target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for biological imaging or assays.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione moieties.
Iodo-Substituted Phenyl Compounds: Compounds with similar halogenated phenyl groups.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is unique due to the combination of the isoindoline-1,3-dione moiety and the 4-iodo-2-methyl-phenyl group, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C18H15IN2O3 |
|---|---|
Molecular Weight |
434.2g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodo-2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H15IN2O3/c1-10-9-12(19)7-8-15(10)20-16(22)11(2)21-17(23)13-5-3-4-6-14(13)18(21)24/h3-9,11H,1-2H3,(H,20,22) |
InChI Key |
FQZBCUDVWBCVGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B404073.png)
![N-(2,5-dimethylphenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B404076.png)
![N-[3,4-bis(methyloxy)phenyl]-2-[({2-nitrophenyl}sulfonyl)(phenyl)amino]acetamide](/img/structure/B404077.png)
![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B404078.png)
![N-[2,4-bis(methyloxy)phenyl]-2-{[(4-bromophenyl)sulfonyl][4-(ethyloxy)phenyl]amino}acetamide](/img/structure/B404079.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B404080.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B404081.png)
![N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B404082.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(2-furylmethyl)acetamide](/img/structure/B404085.png)
![N-benzyl-4-methyl-N-(2-{[2-(1,2,2-trimethylpropylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B404087.png)




